molecular formula C13H18 B8682830 Phenylcycloheptane CAS No. 4401-18-7

Phenylcycloheptane

Cat. No. B8682830
M. Wt: 174.28 g/mol
InChI Key: ZQFWLIVWPCXOQT-UHFFFAOYSA-N
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Patent
US07781599B2

Procedure details

A mixture of PhMgBr (72 mL of 0.93-M THF solution, 67 mmol) and TMEDA (7.78 g, 67 mmol) was added to a mixture of bromocycloheptane (8.85 g, 50 mmol), FeCl3 (25 mL of 0.1-M THF solution, 5 mol %) at 0° C. in such a rate as keeping the reaction mixture in its pale yellow solution (1.36 mL/min. in the case of this run), using an injection pump. After completion of the addition of PhMgBr/TMEDA, the reaction mixture was stirred for 10 minutes at this temperature. The reaction mixture was treated with saturated aqueous ammonium chloride solution in a conventional manner and then distilled to give cycloheptylbenzene as a colorless oil (8.18 g, but 0.37 g of biphenyl was contained; isolated yield: 90%).
Quantity
72 mL
Type
reactant
Reaction Step One
Name
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
8.85 g
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
PhMgBr TMEDA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([Mg]Br)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CN(CCN(C)C)C.Br[CH:18]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.[C:25]1([Mg]Br)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1.CN(CCN(C)C)C.[Cl-].[NH4+]>>[CH:18]1([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.[C:1]1([C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
72 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
7.78 g
Type
reactant
Smiles
CN(C)CCN(C)C
Step Two
Name
Quantity
8.85 g
Type
reactant
Smiles
BrC1CCCCCC1
Name
FeCl3
Quantity
25 mL
Type
reactant
Smiles
Step Three
Name
PhMgBr TMEDA
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br.CN(C)CCN(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CCCCCC1)C1=CC=CC=C1
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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